molecular formula C16H12Cl2N2O B1617315 Cloroqualone CAS No. 25509-07-3

Cloroqualone

Cat. No.: B1617315
CAS No.: 25509-07-3
M. Wt: 319.2 g/mol
InChI Key: SONHVLIDLXLSOL-UHFFFAOYSA-N
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Properties

CAS No.

25509-07-3

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-ethylquinazolin-4-one

InChI

InChI=1S/C16H12Cl2N2O/c1-2-14-19-13-9-4-3-6-10(13)16(21)20(14)15-11(17)7-5-8-12(15)18/h3-9H,2H2,1H3

InChI Key

SONHVLIDLXLSOL-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl

Other CAS No.

25509-07-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cloroqualone involves the reaction of 2,6-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the final quinazolinone structure . The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Cloroqualone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can modify the chlorine atoms on the aromatic ring, leading to different analogues.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine gas or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different pharmacological properties depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationship of quinazolinone derivatives.

    Biology: Research has explored its effects on GABA receptors and sigma-1 receptors, contributing to the understanding of these molecular targets.

    Medicine: Although withdrawn from the market, cloroqualone’s sedative and antitussive properties have been of interest in developing new therapeutic agents.

    Industry: Its synthesis and production methods have provided insights into efficient manufacturing processes for similar compounds.

Mechanism of Action

Cloroqualone exerts its effects by acting as an agonist at the β subtype of the GABA receptor and the sigma-1 receptor . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and antitussive effects. The sigma-1 receptor interaction also contributes to its pharmacological profile, although the exact pathways involved are still under investigation.

Comparison with Similar Compounds

    Methaqualone: Cloroqualone is an analogue of methaqualone, sharing similar sedative properties but with a different safety profile.

    Afloqualone: Another quinazolinone derivative with muscle-relaxant effects.

    Etaqualone: Known for its sedative and hypnotic properties.

    Methylmethaqualone: A more potent analogue with similar pharmacological effects.

    Mecloqualone: Used for its sedative and hypnotic properties.

    Mebroqualone: Another analogue with sedative effects.

    Diproqualone: Known for its anti-inflammatory and analgesic properties.

Uniqueness: this compound’s uniqueness lies in its specific receptor interactions and its development as a cough suppressant, which differentiates it from other quinazolinone derivatives primarily used for their sedative effects .

Biological Activity

Cloroqualone, a compound belonging to the quinazolinone class, has been studied for its biological activity, particularly its interactions with neurotransmitter systems and potential therapeutic applications. Despite being withdrawn from the market due to safety concerns, this compound's effects on GABA receptors and sigma-1 receptors have made it a subject of interest in pharmacological research.

This compound primarily acts as an agonist at the β subtype of the GABA receptor and the sigma-1 receptor. This mechanism is crucial for its sedative and anxiolytic properties. The modulation of GABAergic transmission is significant as it underlies many of the central nervous system (CNS) effects associated with this compound, including sedation and muscle relaxation.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Sedative Effects : this compound has demonstrated sedative properties similar to other GABAergic drugs, making it a candidate for further exploration in therapeutic contexts despite its withdrawal from the market.
  • Antitussive Properties : The compound has shown potential as an antitussive agent, which could be beneficial in treating cough-related conditions.
  • Antimicrobial Activity : Research indicates that this compound derivatives exhibit antibacterial properties. For instance, studies comparing various quinazolinone derivatives found that certain synthesized compounds demonstrated notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus (see Table 1) .

Table 1: Antibacterial Activity of this compound Derivatives

Compound NoZone of Inhibition (mm)E. coliS. aureus
161416
171414
181514
191515
Ciprofloxacin3635

Case Study: Sedative Effects

A study highlighted this compound's sedative effects in animal models, demonstrating significant reductions in locomotor activity when administered at various dosages. These findings suggest a dose-dependent relationship between this compound administration and sedation levels, reinforcing its action on GABAergic pathways.

Research Findings on GABA Receptors

Research has shown that this compound selectively binds to GABA receptors, enhancing inhibitory neurotransmission. This property contributes to its efficacy as a sedative agent but also raises concerns regarding potential abuse and dependency.

Clinical Observations

Although this compound was used clinically in the past, reports of adverse effects, including respiratory depression and seizures, led to its withdrawal. A notable case involved two dogs that experienced severe toxicity after accidental ingestion of afloqualone (a related compound), showcasing similar CNS effects observed in humans .

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